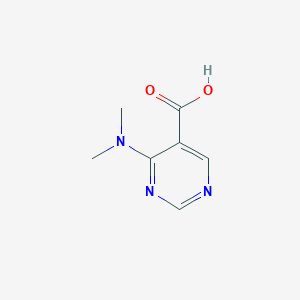

4-(Dimethylamino)pyrimidine-5-carboxylic acid

Description

4-(Dimethylamino)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the 4-position and a carboxylic acid (-COOH) group at the 5-position. The dimethylamino group confers electron-donating properties, influencing the compound’s acidity, solubility, and interactions with biological targets .

Properties

IUPAC Name |

4-(dimethylamino)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-10(2)6-5(7(11)12)3-8-4-9-6/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRUELMURSHJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666362 | |

| Record name | 4-(Dimethylamino)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773098-81-0 | |

| Record name | 4-(Dimethylamino)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)pyrimidine-5-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine as the nucleophile.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide as the source of the carboxyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction

Biological Activity

4-(Dimethylamino)pyrimidine-5-carboxylic acid, with the CAS number 773098-81-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring structure substituted with a dimethylamino group and a carboxylic acid functional group. This configuration contributes to its unique biological activity.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Anticancer Activity : It has shown potential as an inhibitor of histone demethylases, which are critical in cancer progression. Inhibiting these enzymes can lead to altered gene expression profiles conducive to cancer treatment .

- Anti-inflammatory Effects : Research indicates that derivatives of pyrimidine compounds can suppress cyclooxygenase (COX) activity, particularly COX-2, which is associated with inflammatory processes .

- Neurotransmitter Modulation : The dimethylamino group suggests potential interactions with neurotransmitter systems, which could be explored for neuropharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Histone Demethylase Inhibition : The compound acts as a selective inhibitor of histone demethylases, particularly those involved in the regulation of gene expression linked to cancer cell proliferation. This inhibition can lead to increased expression of tumor suppressor genes and decreased expression of oncogenes .

- COX Inhibition : Studies have shown that related pyrimidine derivatives exhibit potent inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Histone demethylase inhibition | |

| Anti-inflammatory | COX-2 inhibition | |

| Neurotransmitter modulation | Potential receptor interaction |

Case Study: Anticancer Activity

A study highlighted the efficacy of this compound in prostate cancer models. The compound demonstrated significant growth inhibition in vitro, with IC50 values indicating potent anticancer properties. Further investigations revealed that the compound induced apoptosis in cancer cells through caspase activation pathways .

Case Study: Anti-inflammatory Effects

In a model of carrageenan-induced paw edema in rats, derivatives similar to this compound showed comparable anti-inflammatory effects to established drugs like indomethacin. The effective doses (ED50) were calculated, demonstrating its potential as an anti-inflammatory agent .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

DMAPCA has been identified as a promising compound with anticancer properties. It functions as a histone demethylase inhibitor, targeting enzymes involved in the regulation of gene expression through histone modification. Specifically, it inhibits the RBP2 enzyme, which is over-expressed in several cancers, including lung cancer. This inhibition can potentially reduce tumor growth and metastasis, making DMAPCA a candidate for cancer therapeutics .

Building Block for Drug Development

DMAPCA serves as a crucial building block in synthesizing various pharmaceutical compounds. Its structural properties allow it to be modified into derivatives that exhibit enhanced biological activity. For instance, modifications of DMAPCA have led to the development of compounds with improved efficacy against specific cancer types.

Synthetic Applications

Catalyst in Organic Synthesis

In organic chemistry, DMAPCA is utilized as a nucleophilic catalyst in acylation reactions and esterifications. Its ability to activate electrophiles makes it an essential reagent in synthesizing complex organic molecules . The compound enhances reaction rates and yields, proving beneficial in both academic research and industrial applications.

Synthesis of Pyrimidine Derivatives

DMAPCA is also involved in synthesizing other pyrimidine derivatives, which are valuable in medicinal chemistry. The compound's reactivity allows it to participate in various chemical transformations, leading to the formation of novel pyrimidine-based compounds with diverse biological activities .

Case Studies and Research Findings

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The electronic nature of substituents significantly impacts the acidity of the carboxylic acid group. Below is a comparative analysis:

Key Insight : Electron-withdrawing groups (e.g., -Cl) increase carboxylic acid acidity by stabilizing the deprotonated form, while electron-donating groups (e.g., -N(CH₃)₂) reduce acidity .

Physical and Chemical Properties

| Property | This compound | 2-Chloro-4-methylpyrimidine-5-carboxylic acid | 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~183.2 (estimated) | 172.57 | 213.26 |

| Solubility | Moderate in polar solvents (due to -N(CH₃)₂) | Low in water (hydrophobic -CH₃, -Cl) | Moderate (polar -NH₂, -S- groups) |

| Melting Point | Not reported | Not reported | Not reported |

Note: The dimethylamino group enhances water solubility compared to halogenated analogs but may reduce crystallinity due to steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.